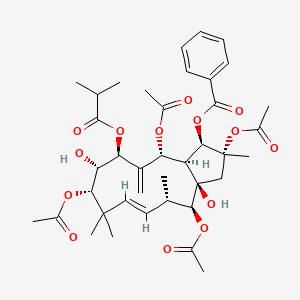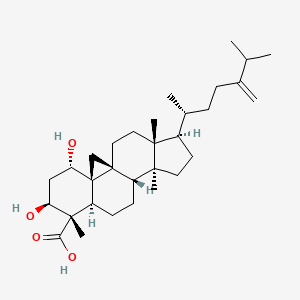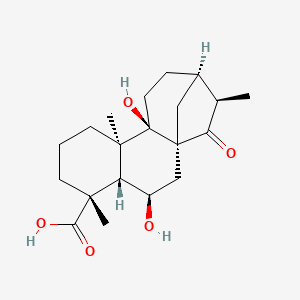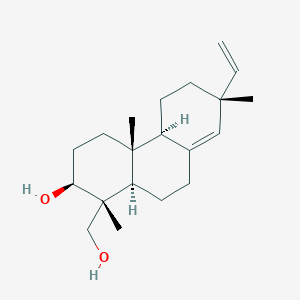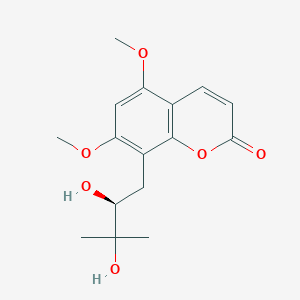
Isomexoticin
Übersicht
Beschreibung
Isomexoticin is a naturally occurring compound classified under coumarins. It is derived from the herbs of Murraya exotica L. and has a molecular formula of C16H20O6 with a molecular weight of 308.33 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isomexoticin can be synthesized through several methods. One common method involves the extraction from dried and powdered leaves of Murraya exotica L. using supercritical carbon dioxide extraction. The leaves are placed in an extraction vessel, and carbon dioxide is passed through at a flow rate of 3 ml/min/g of raw material .
Industrial Production Methods
In an industrial setting, the preparation of this compound involves drying and crushing the leaves of Murraya exotica L. into fine powder. The powdered leaves are then subjected to supercritical carbon dioxide extraction to isolate the compound. This method ensures high purity and yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Isomexoticin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further research.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Isomexoticin has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of coumarins.
Biology: this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has shown that this compound may have therapeutic potential in treating various diseases due to its bioactive properties.
Wirkmechanismus
The mechanism of action of Isomexoticin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating enzyme activities, inhibiting oxidative stress, and interacting with cellular receptors. These interactions lead to various biological responses, such as anti-inflammatory and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Isomexoticin is unique among coumarins due to its specific structure and biological activities. Similar compounds include:
Murpanidin: Another coumarin derivative with similar biological activities.
Murpanicin: Known for its anti-inflammatory properties.
7-Methoxy-8-(1,2-dihydroxy-3-methyl-3-butenyl) coumarin: Shares structural similarities with this compound but differs in its specific biological effects.
This compound stands out due to its higher potency and broader range of biological activities compared to these similar compounds.
Eigenschaften
IUPAC Name |
8-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-12(21-4)8-11(20-3)9-5-6-14(18)22-15(9)10/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCJUTNJQMKKCK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is isomexoticin and where is it found?
A1: this compound, also known as (-) 5,7-dimethoxy-8-(2,3-dihydroxy-3-methylbutyl) coumarin, is a natural coumarin compound. It was first isolated from the leaves of the Murraya paniculata (L.) Jack plant, also known as the orange jasmine, which belongs to the Rutaceae family []. This plant is native to Southeast Asia and is known for its fragrant flowers and medicinal properties.
Q2: What other coumarins were found alongside this compound in this study?
A2: The study identified a total of six coumarins from Murraya paniculata leaves []. In addition to this compound, the researchers isolated two new coumarins they named murpanidin and murpanicin. They also found three known coumarins: murragatin, murralongin, and 5,7-dimethoxy-8-(3-methyl-2-keto-butyl) coumarin. Interestingly, this was the first report of the latter compound being isolated from Murraya paniculata.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


